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This in-depth technical guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the core characteristics of caged ATP
analogs. These powerful tools offer precise spatial and temporal control over ATP release,

enabling detailed investigation of ATP-dependent processes in a variety of biological systems.

Introduction to Caged ATP Analogs
Caged compounds are biologically active molecules that are rendered temporarily inert by a

photolabile protecting group, often referred to as a "cage".[1][2] In the case of caged ATP, a

light-sensitive moiety is attached to the terminal γ-phosphate of the ATP molecule, preventing

its interaction with ATP-binding proteins and enzymes.[1][3][4] Exposure to a brief pulse of

ultraviolet (UV) light cleaves this bond, rapidly releasing free ATP and initiating the biological

process of interest.[5][6] This technique, known as flash photolysis, allows for precise control

over the timing and location of ATP release, overcoming the diffusion-limited kinetics of

traditional methods of agonist application.[5][6]

The most commonly used caging group is the o-nitrobenzyl moiety and its derivatives.[7] The

pioneering caged ATP analog, P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-

caged ATP), has been instrumental in a wide range of studies, from muscle contraction to

neurotransmission.[4][8] Upon photolysis, NPE-caged ATP releases ATP, a proton, and the

byproduct 2-nitrosoacetophenone.[4]
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Core Characteristics and Quantitative Data
The efficacy of a caged ATP analog is determined by several key photochemical and physical

properties. These include its quantum yield (Φ), molar extinction coefficient (ε), and the rate of

photolysis. The quantum yield represents the efficiency of the photorelease process, while the

molar extinction coefficient indicates the molecule's ability to absorb light at a specific

wavelength. A higher quantum yield and extinction coefficient mean that less light is required to

release a given amount of ATP.[9] The rate of photolysis determines how quickly the active ATP

is released following the light flash.

Below is a summary of the quantitative data for commonly used caged ATP analogs.

Caged
ATP
Analog

Caging
Group

λmax
(nm)

Molar
Extinctio
n
Coefficie
nt (ε)
(M⁻¹cm⁻¹)

Quantum
Yield (Φ)

Photolysi
s Rate
(s⁻¹)

Referenc
e

NPE-caged

ATP

1-(2-

nitrophenyl

)ethyl

260 18,000 0.54
~83 - 220

(pH 7)
[1][4][6][10]

DMNPE-

caged ATP

1-(4,5-

dimethoxy-

2-

nitrophenyl

)ethyl

351 4,400

Generally

lower than

NPE

Slower

than NPE
[11][12]

DMACM-

caged ATP

[7-

(dimethyla

mino)coum

arin-4-

yl]methyl

~334-405 - 0.06 - 0.09 > 1.6 x 10⁹ [13]

Note: The photolysis rate of NPE-caged ATP is pH-dependent.[6] DMNPE-caged ATP absorbs

light more efficiently at longer wavelengths (~360 nm) compared to NPE-caged ATP, but its

photolysis rates and quantum yields are generally lower.[11][12]
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Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing caged ATP
analogs.

Flash Photolysis of Caged ATP in Muscle Fibers
This protocol is adapted from studies investigating the kinetics of muscle contraction.[14][15]

[16][17]

Objective: To initiate muscle contraction by rapidly releasing ATP within skinned muscle fibers.

Materials:

Skinned muscle fibers (e.g., rabbit psoas)

Rigor solution (lacking ATP)

Caged ATP solution (e.g., 1-5 mM NPE-caged ATP in rigor solution)

High-calcium and low-calcium activating solutions

Flash photolysis setup (e.g., UV laser or xenon flash lamp)

Force transducer and data acquisition system

Procedure:

Mount a single skinned muscle fiber between a force transducer and a fixed hook in a

temperature-controlled experimental chamber.

Initially, perfuse the fiber with a relaxing solution (low Ca²⁺, with ATP) to ensure it is in a

relaxed state.

Replace the relaxing solution with a rigor solution to induce a rigor state (cross-bridges are

strongly bound, no ATP present).

Introduce the caged ATP solution to the chamber and allow it to diffuse into the fiber for a

sufficient period (e.g., 5-10 minutes).
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Set the desired Ca²⁺ concentration by perfusing with the appropriate activating solution.

Deliver a brief pulse of UV light (e.g., from a frequency-doubled ruby laser at 347 nm or a

xenon flash lamp) to the muscle fiber to photolyze the caged ATP.[6]

Record the resulting force development using the force transducer and data acquisition

system.

Analyze the kinetics of force development to determine parameters such as the rate of

tension rise and the maximum force generated.

P2X and P2Y Receptor Activation in Neurons
This protocol outlines a general procedure for studying purinergic receptor activation in

neuronal preparations.[18][19]

Objective: To investigate the physiological responses mediated by P2X and P2Y receptors

upon rapid ATP application.

Materials:

Neuronal cell culture or brain slices

External recording solution (e.g., artificial cerebrospinal fluid)

Caged ATP solution (e.g., 100 µM NPE-caged ATP in external solution)

Patch-clamp electrophysiology setup

Flash photolysis system coupled to the microscope

Specific P2 receptor antagonists (e.g., suramin for P2X, MRS2179 for P2Y₁) for control

experiments

Procedure:

Prepare the neuronal culture or brain slice and place it in the recording chamber of the

patch-clamp setup.
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Establish a whole-cell patch-clamp recording from a target neuron.

Bath-apply the caged ATP solution to the preparation. Ensure the solution is protected from

ambient light.

Position the light source to illuminate the area of interest (e.g., the recorded neuron or a

specific subcellular compartment).

Deliver a UV light flash to uncage the ATP.

Record the resulting changes in membrane current or potential. Inward currents are typically

observed upon P2X receptor activation due to cation influx.[20] P2Y receptor activation often

leads to more complex downstream signaling, which may be observed as changes in ion

channel activity or second messenger signaling.[20][21]

To confirm the involvement of specific P2 receptors, repeat the experiment in the presence of

selective antagonists.

Visualization of Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate fundamental concepts

and workflows related to the use of caged ATP analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1217765#basic-characteristics-of-caged-atp-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1217765#basic-characteristics-of-caged-atp-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

